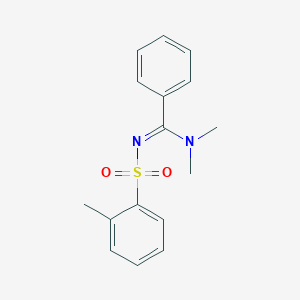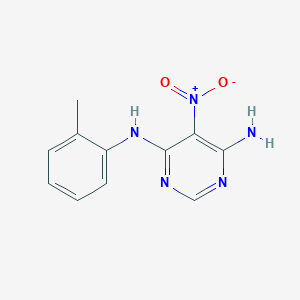
(Z)-N,N-DIMETHYL-N'-(2-METHYLBENZENESULFONYL)BENZENECARBOXIMIDAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N,N-dimethyl-N’-(o-tolylsulfonyl)benzimidamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzimidamide group substituted with a dimethylamino group and an o-tolylsulfonyl group
Mecanismo De Acción
Target of Action
The primary target of (Z)-N,N-dimethyl-N’-(o-tolylsulfonyl)benzimidamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton . It is overexpressed in many solid tumors, making it a potential target for antiproliferative agents .
Mode of Action
The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the cellular environment
Biochemical Pathways
The inhibition of CA IX affects the carbonic acid-bicarbonate buffer system, a crucial biochemical pathway involved in maintaining pH balance within cells . Disruption of this pathway can lead to changes in intracellular pH, which can have downstream effects on various cellular processes .
Pharmacokinetics
Similar compounds have been shown to have good cell permeability and oral bioavailability
Result of Action
The inhibition of CA IX by (Z)-N,N-dimethyl-N’-(o-tolylsulfonyl)benzimidamide can lead to antiproliferative effects, particularly in cancer cells where CA IX is overexpressed . For instance, certain derivatives of the compound have shown significant inhibitory effects against breast cancer cell lines .
Action Environment
The action, efficacy, and stability of (Z)-N,N-dimethyl-N’-(o-tolylsulfonyl)benzimidamide can be influenced by various environmental factors. These may include the pH of the cellular environment, the presence of other interacting molecules, and the specific characteristics of the target cells
Métodos De Preparación
The synthesis of (Z)-N,N-dimethyl-N’-(o-tolylsulfonyl)benzimidamide typically involves the reaction of o-tolylsulfonyl chloride with N,N-dimethylbenzimidamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
(Z)-N,N-dimethyl-N’-(o-tolylsulfonyl)benzimidamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or nickel complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(Z)-N,N-dimethyl-N’-(o-tolylsulfonyl)benzimidamide has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceutical agents, including antiviral, antihypertensive, and antifungal drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and other bioactive compounds.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
(Z)-N,N-dimethyl-N’-(o-tolylsulfonyl)benzimidamide can be compared with other similar compounds, such as:
N,N-dimethyl-N’-(p-tolylsulfonyl)benzimidamide: This compound has a similar structure but with a p-tolylsulfonyl group instead of an o-tolylsulfonyl group.
N,N-dimethyl-N’-(o-tolylsulfonyl)benzamide: This compound differs by having a benzamide group instead of a benzimidamide group, which can affect its chemical properties and applications.
The uniqueness of (Z)-N,N-dimethyl-N’-(o-tolylsulfonyl)benzimidamide lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
IUPAC Name |
N,N-dimethyl-N'-(2-methylphenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-13-9-7-8-12-15(13)21(19,20)17-16(18(2)3)14-10-5-4-6-11-14/h4-12H,1-3H3/b17-16- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTBVSNMPKBMNA-MSUUIHNZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N=C(C2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1S(=O)(=O)/N=C(/C2=CC=CC=C2)\N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677231 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2845976.png)

![2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2845982.png)
![3-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-4-carboxylic acid](/img/structure/B2845984.png)
![1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-4-phenyl-1H-1,2,3-triazole](/img/structure/B2845986.png)
![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,1-diphenylurea](/img/structure/B2845987.png)
![3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride](/img/structure/B2845988.png)
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2845990.png)
![3-[(2R)-pyrrolidin-2-yl]propanoic acid hydrochloride](/img/structure/B2845991.png)
![4-methoxy-1-phenyl-5-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2845993.png)
![N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetamide](/img/structure/B2845994.png)
![8-benzyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845996.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2845997.png)

